molecular formula C7H13NO B1375039 6-Azabicyclo[3.2.1]octan-3-ol CAS No. 2060051-06-9

6-Azabicyclo[3.2.1]octan-3-ol

Cat. No.: B1375039
CAS No.: 2060051-06-9
M. Wt: 127.18 g/mol
InChI Key: SXYRUMFKDAWOPV-UHFFFAOYSA-N
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Description

6-Azabicyclo[3.2.1]octan-3-ol is a bicyclic compound that features a nitrogen atom within its structure. This compound is part of the azabicyclo family, which is known for its unique structural properties and significant biological activities. The presence of the nitrogen atom in the bicyclic framework makes it an interesting subject for various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Azabicyclo[3.2.1]octan-3-ol typically involves the reduction of bicyclic ketones. One common method starts with 6-oxabicyclo[3.2.1]oct-3-en-7-one, which undergoes a three-step process to yield the desired compound. The steps include opening the lactone ring with amines to form amides, followed by reduction with lithium aluminium hydride to produce amino alcohols .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reduction techniques. The scalability of these methods depends on the availability of starting materials and the efficiency of the reduction process .

Chemical Reactions Analysis

Types of Reactions: 6-Azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of the nitrogen atom and the hydroxyl group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, depending on the specific reagents and conditions used .

Scientific Research Applications

6-Azabicyclo[3.2.1]octan-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets, such as receptors and enzymes. The nitrogen atom in the bicyclic structure allows the compound to form hydrogen bonds and other interactions with biological molecules, influencing their activity. This interaction can modulate the activity of neurotransmitters and other signaling molecules, making it useful in the treatment of neurological conditions .

Comparison with Similar Compounds

Properties

IUPAC Name

6-azabicyclo[3.2.1]octan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-7-2-5-1-6(3-7)8-4-5/h5-9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYRUMFKDAWOPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(CC1NC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2060051-06-9
Record name 6-azabicyclo[3.2.1]octan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 6-azabicyclo[3.2.1]octan-3-ol influence its activity at muscarinic receptor subtypes?

A1: Research indicates that modifications to the this compound structure significantly impact its activity and selectivity towards muscarinic receptor subtypes. For example, the study demonstrated that:

  • Stereochemistry is crucial: (+)-Azaprophen, a specific derivative of this compound, exhibits significantly higher potency (approximately 200 times) compared to its (-)-enantiomers across various systems. []
  • The 3β-ol isomer displays reduced potency: The 3β-ol isomer of azaprophen shows a 50-fold decrease in potency compared to the azaprophen (3α-ol) across different systems. []
  • Ester variations influence activity: α- and β-benzilate esters exhibit potency comparable to azaprophen, while diphenylacetate esters and N-(6)-benzyl α-isomer display reduced potency. []

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